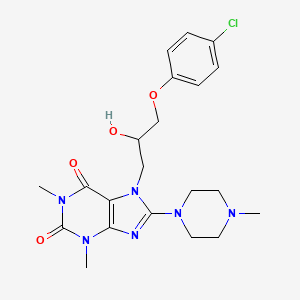![molecular formula C27H28FN3O4 B2662986 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide CAS No. 896362-08-6](/img/structure/B2662986.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C27H28FN3O4 and its molecular weight is 477.536. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dopamine D(3) and D(4) Receptor Affinity
Research by Leopoldo et al. (2002) explored modifications of the benzamide structure, revealing compounds with moderate to high affinity for dopamine D(3) receptors. They identified derivatives that showed significant selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors, suggesting potential applications in studying dopamine-related disorders (Leopoldo et al., 2002).
Serotonin 5-HT1A Receptor Antagonists
Plenevaux et al. (2000) discussed the development of [18F]p-MPPF, a radiolabeled antagonist for 5-HT1A receptors. This compound aids in studying the serotonergic neurotransmission using positron emission tomography (PET), highlighting its application in neurological research (Plenevaux et al., 2000).
Antimicrobial Activities
A study by Bektaş et al. (2007) on 1,2,4-triazole derivatives, including structures related to the compound , demonstrated antimicrobial activities. This suggests its potential in developing new antimicrobial agents (Bektaş et al., 2007).
Sigma Receptor Ligands
Research has also focused on sigma receptors, with a study by Caveliers et al. (2002) using a related iodobenzamide to visualize primary breast tumors, leveraging the overexpression of sigma receptors on cancer cells. This indicates potential applications in cancer diagnostics and therapy (Caveliers et al., 2002).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This research opens pathways for the development of new therapeutic agents targeting inflammation and pain (Abu-Hashem et al., 2020).
Brain PET Imaging Agents
Mou et al. (2009) synthesized and characterized [(18)F]MPP3F, a fluorinated derivative intended for brain positron emission tomography (PET) imaging. The compound demonstrated potential as a brain imaging agent, indicating applications in neurological research and diagnostics (Mou et al., 2009).
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O4/c1-33-23-4-2-3-20(15-23)27(32)29-17-24(19-5-10-25-26(16-19)35-18-34-25)31-13-11-30(12-14-31)22-8-6-21(28)7-9-22/h2-10,15-16,24H,11-14,17-18H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKKHNNOXFTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(2-Fluorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2662905.png)

![2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2662910.png)
![(2-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2662911.png)


![6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2662915.png)



![5-Hydroxy-8,8-dimethyl-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one](/img/structure/B2662920.png)
